

# MAX-40279 Hydrochloride: A Technical Overview of its Kinase Inhibition Profile

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Compound of Interest

Compound Name: MAX-40279 hydrochloride

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## Introduction

**MAX-40279 hydrochloride** is an orally bioavailable, multi-targeted tyrosine kinase inhibitor developed by Maxinovel Pharmaceuticals.[1][2] It has been a subject of preclinical and clinical investigation, primarily for the treatment of acute myeloid leukemia (AML).[1][2] This document provides a comprehensive technical guide to the kinase profile of MAX-40279, with a focus on its primary targets, the methodologies used for its characterization, and the relevant signaling pathways.

MAX-40279 is distinguished as a potent dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][3] Mutations in the FLT3 gene are among the most common in AML, occurring in approximately 30% of patients, and are associated with a poorer prognosis.[1] The dual-targeting mechanism of MAX-40279 is designed to address both the primary oncogenic driver (FLT3) and potential mechanisms of resistance mediated by the bone marrow microenvironment, such as the activation of the FGF/FGFR pathway.[1][3] Preclinical studies have indicated that MAX-40279 demonstrates potent inhibition of both wild-type and mutated forms of FLT3, including the internal tandem duplication (ITD) and D835 tyrosine kinase domain (TKD) mutations.[4][5]

# **Kinase Inhibition Profile**



Preclinical evaluations of MAX-40279 have confirmed its activity against key kinases implicated in AML pathogenesis. While specific IC50 values from biochemical assays are not publicly available in the reviewed literature, it is known that enzymatic and cellular assays were conducted to determine its inhibitory potential against various kinases.

### **Biochemical Kinase Inhibition**

The following table summarizes the known kinase targets of MAX-40279 that were evaluated in preclinical enzymatic assays.[4]

Kinase Target	Isoform/Mutant	IC50 (nM)
FLT3	Wild-type (wt)	Data not publicly available
ITD	Data not publicly available	
D835Y	Data not publicly available	_
FGFR	FGFR1	Data not publicly available
FGFR2		
FGFR3	_	

Table 1: Summary of MAX-40279 Biochemical Kinase Inhibition. Data is based on preclinical enzyme assays mentioned in cited literature.[4]

### **Cellular Kinase Inhibition**

In addition to biochemical assays, the inhibitory activity of MAX-40279 was assessed in cellular models to determine its effect on kinase signaling within a biological context.

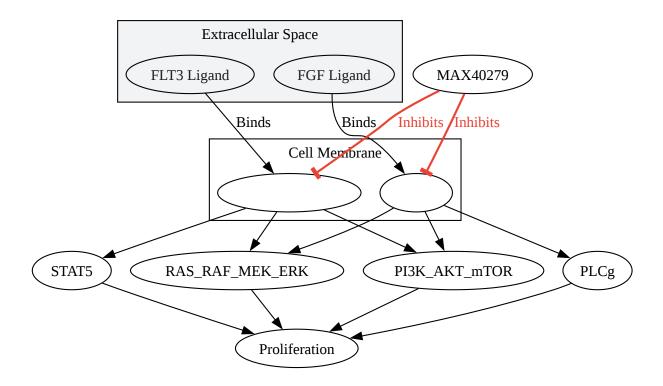
Cell Line	Primary Kinase Target	Cellular IC50 (nM)
MV4-11 (AML)	FLT3-ITD	Data not publicly available
KG-1 (AML)	FGFR1 fusion	Data not publicly available

Table 2: Summary of MAX-40279 Cellular Kinase Inhibition. Data is based on preclinical cellular assays mentioned in cited literature.[4]



# **Signaling Pathways**

MAX-40279 exerts its therapeutic effect by intercepting critical signaling cascades that drive cancer cell proliferation and survival. The primary pathways targeted are those downstream of the FLT3 and FGFR receptor tyrosine kinases.



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# **Experimental Protocols**

The characterization of the kinase inhibition profile of **MAX-40279 hydrochloride** would have involved standard biochemical and cell-based assays. The following are detailed, representative methodologies for these experiments.

# Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

## Foundational & Exploratory





This type of assay is designed to quantify the activity of a purified kinase enzyme in the presence of an inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of MAX-40279 against purified FLT3 (wild-type and mutants) and FGFR kinases.

#### Materials:

- Recombinant human FLT3 and FGFR kinases
- · Kinase-specific peptide substrate
- Adenosine triphosphate (ATP)
- MAX-40279 hydrochloride, serially diluted
- Kinase assay buffer (e.g., HEPES, MgCl2, Brij-35)
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 384-well assay plates
- Luminometer

#### Procedure:

- Reagent Preparation: Prepare serial dilutions of MAX-40279 in DMSO, followed by a further dilution in kinase assay buffer. Prepare solutions of the kinase, substrate, and ATP in kinase assay buffer.
- Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the various concentrations of MAX-40279 or vehicle control (DMSO).
- Initiation of Reaction: Start the kinase reaction by adding a solution of ATP. The final ATP concentration is typically at or near the Km value for the specific kinase.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

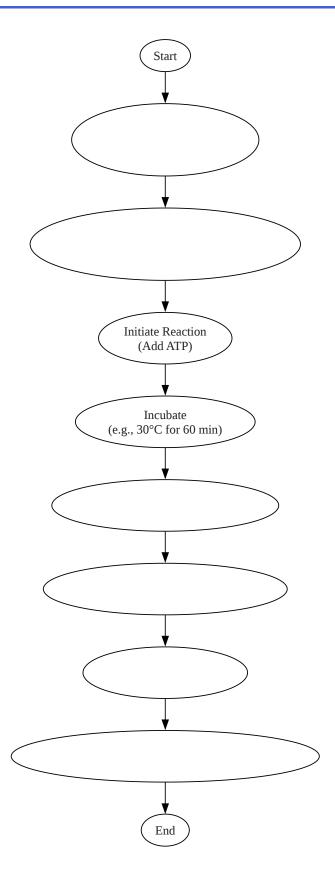






- Reaction Termination and Signal Generation:
  - Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
     Incubate at room temperature.
  - Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. Incubate at room temperature.
- Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
- Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each concentration of MAX-40279 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.





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# Cell-Based Kinase Inhibition Assay (e.g., Cell Proliferation Assay)

This assay measures the effect of an inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase for their growth and survival.

Objective: To determine the cellular IC50 of MAX-40279 in AML cell lines with FLT3 or FGFR pathway activation.

#### Materials:

- AML cell lines (e.g., MV4-11 for FLT3-ITD, KG-1 for FGFR signaling)
- Complete cell culture medium and supplements
- MAX-40279 hydrochloride, serially diluted
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
- 96-well cell culture plates
- Humidified incubator (37°C, 5% CO2)
- Luminometer

#### Procedure:

- Cell Culture: Maintain the AML cell lines in logarithmic growth phase according to standard cell culture protocols.
- Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density in complete medium.
- Compound Treatment: Add serial dilutions of MAX-40279 or vehicle control (DMSO in medium) to the appropriate wells.
- Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.



- · Measurement of Cell Viability:
  - Equilibrate the plate and the cell viability reagent to room temperature.
  - Add the cell viability reagent to each well according to the manufacturer's instructions. This
    reagent lyses the cells and generates a luminescent signal proportional to the amount of
    ATP present, which is an indicator of the number of viable cells.
- Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
- Data Analysis: Calculate the percentage of proliferation inhibition for each concentration of MAX-40279 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

# Conclusion

MAX-40279 hydrochloride is a promising dual inhibitor of FLT3 and FGFR, with demonstrated preclinical activity against relevant wild-type and mutant forms of these kinases.[4] Its mechanism of action, targeting both a primary oncogenic driver and a key resistance pathway, provides a strong rationale for its clinical development in AML and other malignancies.[1][3] While specific quantitative data on its kinase inhibition profile are limited in the public domain, the available information and an understanding of standard drug discovery methodologies allow for a comprehensive overview of its target profile and mechanism of action. Further publication of preclinical and clinical data will provide a more detailed understanding of the selectivity and potency of this multi-targeted kinase inhibitor.

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## References

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